molecular formula C9H13NO3S B13343773 N-{4-[(1R)-1-Hydroxyethyl]phenyl}methanesulfonamide CAS No. 187831-09-0

N-{4-[(1R)-1-Hydroxyethyl]phenyl}methanesulfonamide

Cat. No.: B13343773
CAS No.: 187831-09-0
M. Wt: 215.27 g/mol
InChI Key: GYTGGICLFKNIMA-SSDOTTSWSA-N
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Description

®-N-(4-(1-Hydroxyethyl)phenyl)methanesulfonamide is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of a hydroxyethyl group attached to a phenyl ring, which is further connected to a methanesulfonamide group. The chiral center at the hydroxyethyl group imparts unique properties to the compound, making it valuable in asymmetric synthesis and other specialized applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(4-(1-Hydroxyethyl)phenyl)methanesulfonamide typically involves the enantioselective reduction of a precursor compound. One common method is the reduction of a prochiral ketone using a chiral catalyst or biocatalyst. For example, the reduction of acetyldimethyl-(phenyl)silane using resting cells of Saccharomyces cerevisiae as a biocatalyst can yield enantiomerically pure ®-(1-hydroxyethyl)dimethyl(phenyl)silane . This intermediate can then be further reacted with methanesulfonyl chloride to obtain the target compound.

Industrial Production Methods

Industrial production of ®-N-(4-(1-Hydroxyethyl)phenyl)methanesulfonamide may involve large-scale biocatalytic processes or chemical synthesis using chiral catalysts. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pH, and reaction time, is crucial for achieving high yields and enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

®-N-(4-(1-Hydroxyethyl)phenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of ®-N-(4-(1-Oxoethyl)phenyl)methanesulfonamide.

    Reduction: Formation of ®-N-(4-(1-Hydroxyethyl)phenyl)methanesulfonamide.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

®-N-(4-(1-Hydroxyethyl)phenyl)methanesulfonamide has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of ®-N-(4-(1-Hydroxyethyl)phenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The chiral center at the hydroxyethyl group can also influence the binding affinity and selectivity of the compound towards its targets.

Comparison with Similar Compounds

Similar Compounds

    (S)-N-(4-(1-Hydroxyethyl)phenyl)methanesulfonamide: The enantiomer of the target compound, with different chiral properties and potentially different biological activities.

    N-(4-(1-Hydroxyethyl)phenyl)methanesulfonamide: The racemic mixture of the compound, containing both ® and (S) enantiomers.

    N-(4-(1-Hydroxyethyl)phenyl)ethanesulfonamide: A similar compound with an ethanesulfonamide group instead of methanesulfonamide.

Uniqueness

®-N-(4-(1-Hydroxyethyl)phenyl)methanesulfonamide is unique due to its specific chiral configuration, which imparts distinct properties in asymmetric synthesis and biological interactions

Properties

CAS No.

187831-09-0

Molecular Formula

C9H13NO3S

Molecular Weight

215.27 g/mol

IUPAC Name

N-[4-[(1R)-1-hydroxyethyl]phenyl]methanesulfonamide

InChI

InChI=1S/C9H13NO3S/c1-7(11)8-3-5-9(6-4-8)10-14(2,12)13/h3-7,10-11H,1-2H3/t7-/m1/s1

InChI Key

GYTGGICLFKNIMA-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)NS(=O)(=O)C)O

Canonical SMILES

CC(C1=CC=C(C=C1)NS(=O)(=O)C)O

Origin of Product

United States

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